molecular formula C18H12Cl2O8 B1512662 (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid CAS No. 847603-66-1

(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid

Cat. No. B1512662
CAS RN: 847603-66-1
M. Wt: 427.2 g/mol
InChI Key: HIQPWCGALHNQIU-KBPBESRZSA-N
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Description

(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid, also known as CBOS, is a chemical compound that belongs to the class of succinic acid derivatives. It has been extensively studied for its potential applications in various scientific research fields.

Scientific Research Applications

Supramolecular Architectures and Co-crystals

Research has shown the potential of dicarboxylic acids, including structures related to "(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid", in forming co-crystals with various organic ligands. Studies have illustrated the formation of supramolecular ladders and extended infinite tapes through specific hydrogen bonding and stacking interactions. Such architectures are significant for understanding molecular recognition and the construction of novel supramolecular assemblies (Ebenezer & Muthiah, 2011).

Coordination Polymers

The interaction of dicarboxylic acids with metal ions to form coordination polymers has been extensively studied. These polymers exhibit varied structural dimensions, which are influenced by the organic acid linkers' backbone length and flexibility. Such structures are not only important for their aesthetic supramolecular architecture but also for their potential applications in host-guest chemistry, showcasing the versatility of dicarboxylic acid compounds in creating materials with functional properties (Wen et al., 2010).

Molecular Dynamics and Crystal Structures

Investigations into the crystal structures and molecular dynamics of complexes involving dicarboxylic acids reveal insights into proton conductivity and the formation of hydrogen bonds within these crystals. Such studies are pivotal for designing materials with specific electronic or structural properties, contributing to the advancement of materials science (Pogorzelec-Glaser et al., 2011).

Synthesis and Application in Organic Chemistry

The synthesis of new derivatives from dicarboxylic acids, including efforts to create Gemini surfactants and other novel compounds, illustrates the chemical versatility and utility of these acids in organic synthesis. These studies contribute to the development of new materials and chemicals with potential applications in various industries, from pharmaceuticals to materials engineering (Aisaka, Oida, & Kawase, 2007).

Antibacterial and Chemical Properties

Research into the antibacterial properties and chemical reactivity of compounds synthesized from dicarboxylic acids demonstrates their potential in medicinal chemistry and materials science. These studies help in the development of new drugs and materials with enhanced performance and specific functions (Holla, Gonsalves, & Shenoy, 2000).

Future Directions

: BenchChem - (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid : ChemSpider - (2S,3S)-2-[(4-Chlorobenzoyl)amino]-3-methylpentanoate : DrugBank - (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid

properties

IUPAC Name

(2S,3S)-2,3-bis[(4-chlorobenzoyl)oxy]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O8/c19-11-5-1-9(2-6-11)17(25)27-13(15(21)22)14(16(23)24)28-18(26)10-3-7-12(20)8-4-10/h1-8,13-14H,(H,21,22)(H,23,24)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQPWCGALHNQIU-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856083
Record name (2S,3S)-2,3-Bis[(4-chlorobenzoyl)oxy]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid

CAS RN

847603-66-1
Record name (2S,3S)-2,3-Bis[(4-chlorobenzoyl)oxy]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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